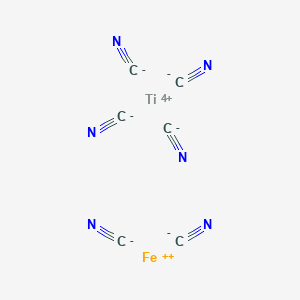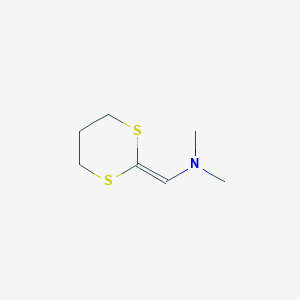
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine is an organic compound that features a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound. Common catalysts used in this reaction include p-toluenesulfonic acid, silica gel, and yttrium triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, and peracids.
Reducing agents: H2/Ni, H2/Rh, NaBH4, and LiAlH4.
Nucleophiles: RLi, RMgX, and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a protecting group for carbonyl compounds.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine involves its interaction with molecular targets through its sulfur atoms and electron-rich dithiane ring. The compound can form stable complexes with metal ions and participate in redox reactions, making it useful in various catalytic and inhibitory processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: This compound also features a 1,3-dithiane ring and is used as a corrosion inhibitor and in organic synthesis.
3-(1,3-dithian-2-ylidene)pentane-2,4-dione: This compound is used as a nonthiolic, odorless equivalent of 1,3-propanedithiol in thioacetalization reactions.
Uniqueness
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various reagents
Propiedades
Número CAS |
52157-66-1 |
|---|---|
Fórmula molecular |
C7H13NS2 |
Peso molecular |
175.3 g/mol |
Nombre IUPAC |
1-(1,3-dithian-2-ylidene)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H13NS2/c1-8(2)6-7-9-4-3-5-10-7/h6H,3-5H2,1-2H3 |
Clave InChI |
DUACJTWLEOKDRI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


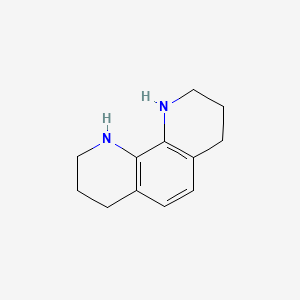
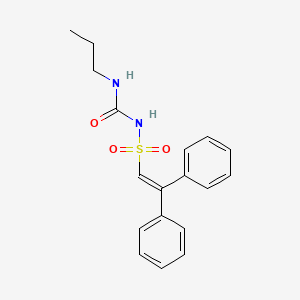

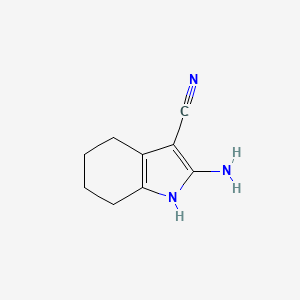
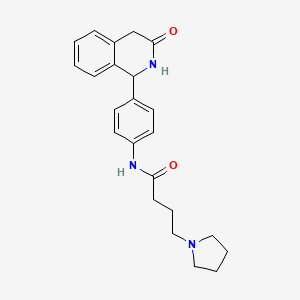
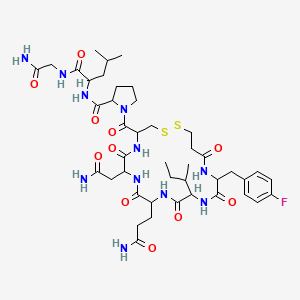
![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)
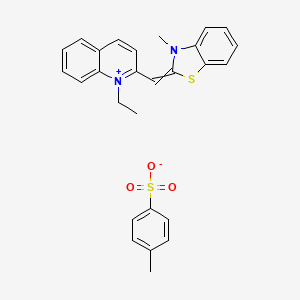
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
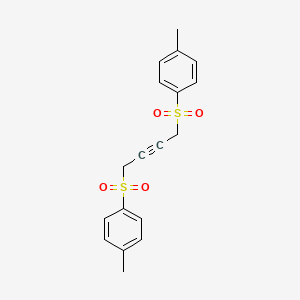
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)
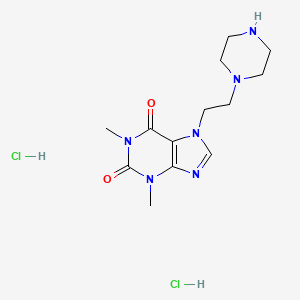
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
